9-乙基-9H-咔唑-3-磺酸

描述

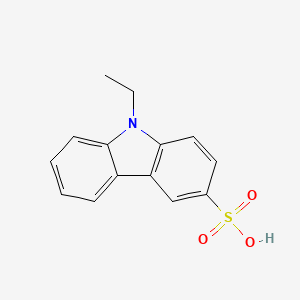

“9-ethyl-9H-carbazole-3-sulfonic acid” is a chemical compound with the molecular formula C14H13NO3S . It is a derivative of carbazole, a heterocyclic organic compound .

Synthesis Analysis

The synthesis of carbazole derivatives, including “9-ethyl-9H-carbazole-3-sulfonic acid”, has been a topic of interest in scientific research . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For instance, Wang et al. have designed and synthesized a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .

Molecular Structure Analysis

The molecular structure of “9-ethyl-9H-carbazole-3-sulfonic acid” consists of a carbazole core with an ethyl group at the 9-position and a sulfonic acid group at the 3-position . The molecular weight of this compound is 275.32 .

Chemical Reactions Analysis

Carbazole-based compounds, including “9-ethyl-9H-carbazole-3-sulfonic acid”, are known for their electropolymerization processes . These compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

科研应用

合成和材料科学应用

催化合成: 复杂有机化合物的合成通常依赖于高效的催化系统。在这方面,磺酸衍生物,包括9-乙基-9H-咔唑-3-磺酸,被探索其在促进反应中的催化作用。例如,含磺酸基团的咪唑盐已经证明在室温下催化苯并咪唑的合成具有高效性,展示了咔唑衍生物在催化系统中的潜力(Khazaei et al., 2011)。

光活性材料: 咔唑衍生物的光物理性质使它们成为开发光活性材料的有吸引力的选择。例如,对咔唑-2-基磺酸酯的光Fries重排的研究突显了这些化合物在将磺酰基引入多环芳香化合物中的用途,表明它们在材料科学和光电子学中的潜力(Crevatín等,2006)。

生物活性

抗增殖剂: 与9-乙基-9H-咔唑-3-磺酸密切相关的咔唑磺酰胺已被合成并评估其对实体肿瘤的抗增殖活性。这些化合物在人类肿瘤细胞系中显示出显著活性,表明它们作为新型抗有丝分裂剂的潜力(Hu et al., 2006)。

抗微生物活性: 9H-咔唑的衍生物已被合成并测试其抗微生物特性。这些研究有助于了解咔唑骨架在开发新的抗微生物剂中的潜力,强调了与咔唑衍生物相关的广泛生物活性的范围(Salih et al., 2016)。

未来方向

Carbazole derivatives, including “9-ethyl-9H-carbazole-3-sulfonic acid”, continue to attract interest due to their suitability in a broad range of applications . Future research may focus on further functionalization of these compounds to enhance their properties and expand their application potential .

性质

IUPAC Name |

9-ethylcarbazole-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-2-15-13-6-4-3-5-11(13)12-9-10(19(16,17)18)7-8-14(12)15/h3-9H,2H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPOVYWUAZBTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602302 | |

| Record name | 9-Ethyl-9H-carbazole-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-ethyl-9H-carbazole-3-sulfonic acid | |

CAS RN |

802034-95-3 | |

| Record name | 9-Ethyl-9H-carbazole-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

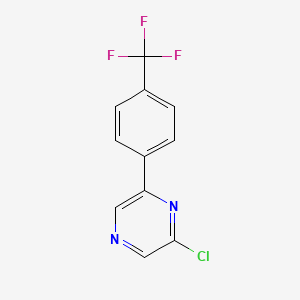

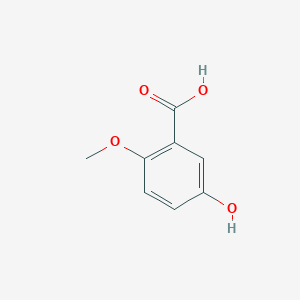

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-Azabicyclo[3.3.1]nonan-4-ol](/img/structure/B1612115.png)

![Imidazo[1,2-a]pyridin-8-amine dihydrochloride](/img/structure/B1612120.png)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)

![Imidazo[1,2-A]pyrimidine-7-carbaldehyde](/img/structure/B1612128.png)

![N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine](/img/structure/B1612136.png)